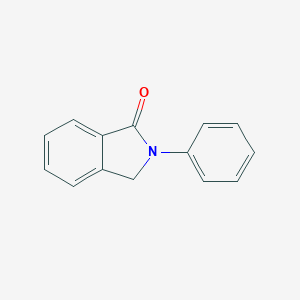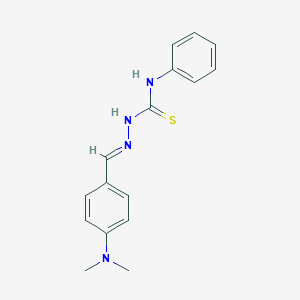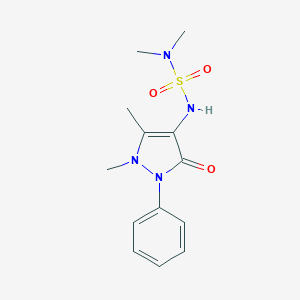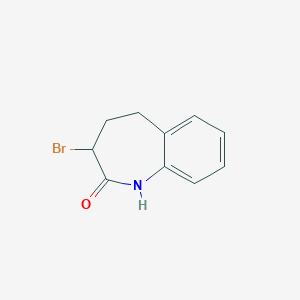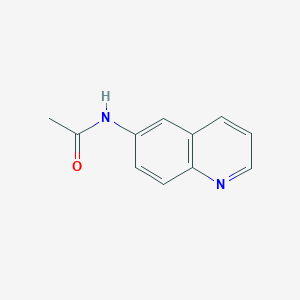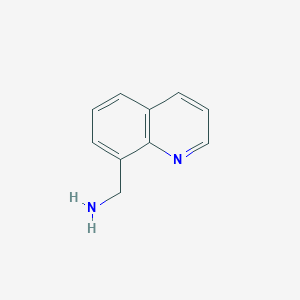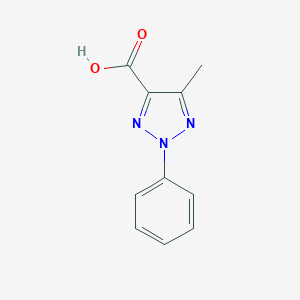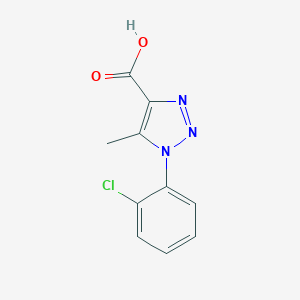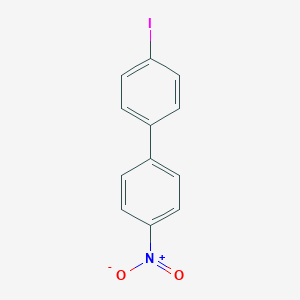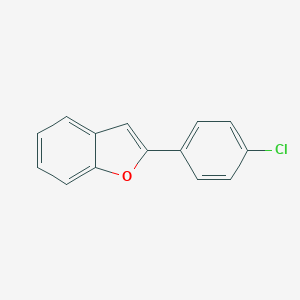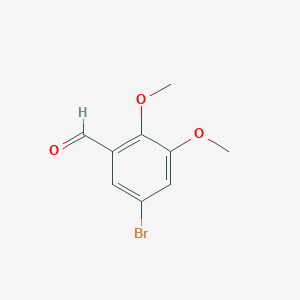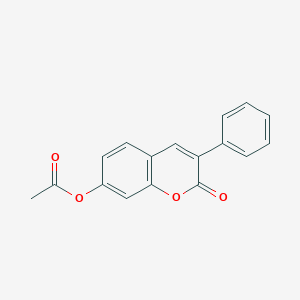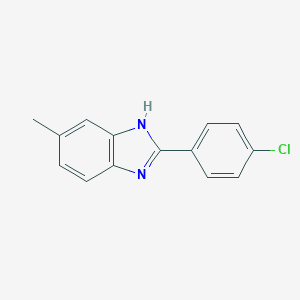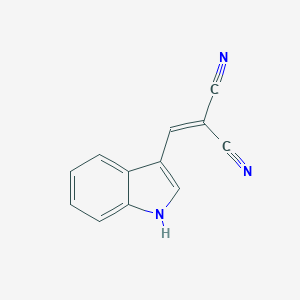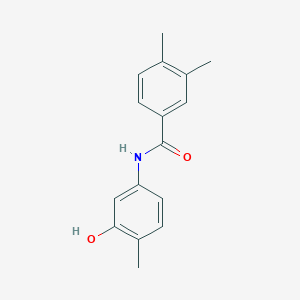
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide, also known as HMB, is a naturally occurring substance that has been found to have various biochemical and physiological effects. HMB is a metabolite of the amino acid leucine and is produced in small amounts by the human body. In recent years, HMB has gained attention for its potential applications in scientific research.
作用機序
The exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by activating the mTOR pathway, which is involved in muscle protein synthesis. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease the activity of enzymes involved in the breakdown of muscle proteins, leading to increased muscle mass and strength.
生化学的および生理学的効果
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, leading to increased muscle mass and strength. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease muscle protein breakdown, leading to improved muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is a naturally occurring substance and is relatively easy to synthesize in the laboratory. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have a low toxicity profile and is generally well tolerated by the body. However, there are some limitations to using N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in lab experiments. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is a relatively new substance, and there is still much that is not known about its effects. Additionally, the exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide. One area of interest is its potential applications in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness in treating inflammatory diseases such as arthritis. Another area of interest is N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's potential role in muscle recovery after exercise. Further research is needed to determine the optimal dosage and timing of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide supplementation for maximum muscle recovery. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the effectiveness of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in treating these disorders.
合成法
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide can be synthesized in the laboratory from the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-4-methylbenzylamine. The resulting product is purified through recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide.
科学的研究の応用
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been studied for its potential role in muscle protein synthesis and muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
特性
CAS番号 |
723256-61-9 |
|---|---|
製品名 |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-10-4-6-13(8-12(10)3)16(19)17-14-7-5-11(2)15(18)9-14/h4-9,18H,1-3H3,(H,17,19) |
InChIキー |
UCPQVQZUWKMJSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



